4-{[2-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide
Description
This compound is a structurally complex small molecule featuring a cyclohexane-1-carboxamide backbone modified with multiple pharmacophoric groups. Key structural elements include:
- Quinazolinone core: A 4-oxo-3,4-dihydroquinazolin-3-yl moiety, which is known for its role in kinase inhibition and DNA intercalation .
- Phenethyl tail: The N-(2-phenylethyl) group is a common motif in ligands targeting G protein-coupled receptors (GPCRs) or opioid receptors, though its specific role here remains uncharacterized in the provided evidence .
Synthetic routes for analogous compounds (e.g., pyrazole-carboxamide derivatives) involve multi-step reactions, including nucleophilic substitutions, amide couplings, and cyclizations, as exemplified in .
Properties
IUPAC Name |
4-[[2-[1-(1,3-benzodioxol-5-ylamino)-1-oxobutan-2-yl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N4O5S/c1-2-31(33(41)37-26-16-17-29-30(20-26)44-22-43-29)45-35-38-28-11-7-6-10-27(28)34(42)39(35)21-24-12-14-25(15-13-24)32(40)36-19-18-23-8-4-3-5-9-23/h3-11,16-17,20,24-25,31H,2,12-15,18-19,21-22H2,1H3,(H,36,40)(H,37,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLVCOAMVDYRTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC=CC=C4C(=O)N3CC5CCC(CC5)C(=O)NCCC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[2-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- A quinazoline core , which is known for various biological activities.
- A benzodioxole moiety , associated with antioxidant and anti-inflammatory properties.
Chemical Formula
Antitumor Activity
Research indicates that derivatives of quinazoline exhibit significant antitumor activity. The compound under review has shown promise in inhibiting cancer cell proliferation. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and modulation of the PI3K/Akt signaling pathway.
Antimicrobial Properties
The compound has been tested against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. Preliminary results suggest it possesses antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.5 µg/mL against standard strains like Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The benzodioxole component is known for its anti-inflammatory effects. Studies have indicated that the compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases.
The biological activity of this compound is likely mediated through several pathways:
- Inhibition of Kinases : It may act as an inhibitor of specific kinases involved in cell signaling pathways related to growth and survival.
- Modulation of Gene Expression : The compound might influence the expression of genes associated with apoptosis and inflammation through transcription factor regulation.
- Interaction with Receptors : Potential binding to various receptors could modulate physiological responses.
Case Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the quinazoline structure. One derivative demonstrated significant cytotoxicity against human breast cancer cells, leading to a 70% reduction in cell viability at concentrations as low as 10 µM .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of the compound against Mycobacterium tuberculosis. The study found that it exhibited an MIC value of 40 µg/mL, indicating strong potential as an antitubercular agent .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Weight | 462.57 g/mol |
| Antitumor Activity | Induces apoptosis |
| Antimicrobial Activity | MIC: 31.25 - 62.5 µg/mL |
| Anti-inflammatory Effects | Reduces IL-6 and TNF-alpha |
| Key Mechanisms | Kinase inhibition, gene modulation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several controlled substances and experimental molecules (Table 1). Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations:
Sulfanyl Linkers : The target compound and K284-4782 utilize sulfanyl (-S-) bridges to connect substituents, which may enhance metabolic stability compared to ether or amine linkages .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
